Anti-Pseudomonal Potency of Pacidamycin 4 Versus Mureidomycin A: A Cross-Study MIC Comparison
Pacidamycin 4 (Pacidamycin D) exhibits a minimum inhibitory concentration (MIC) of 4–16 µg/mL against wild-type Pseudomonas aeruginosa PAO1 and ATCC 15442 . In contrast, mureidomycin A—the closest structural congener differing by a methionine-for-alanine substitution at the DABA α-amino position—demonstrates substantially greater potency with MICs of 0.1–3 µg/mL against Pseudomonas strains . Despite its lower intrinsic potency, pacidamycin 4's alanine-containing scaffold is preferred for semi-synthetic diversification programs because the alanine N-terminus enables Pictet-Spengler chemistry that is not accessible with the methionine-bearing mureidomycin framework . Therefore, procurement decisions must weigh the ~5–50-fold potency advantage of mureidomycin A against pacidamycin 4's superior chemical tractability.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | MIC 4–16 µg/mL against P. aeruginosa PAO1 and ATCC 15442 |
| Comparator Or Baseline | Mureidomycin A: MIC 0.1–3 µg/mL against Pseudomonas strains |
| Quantified Difference | Mureidomycin A is approximately 5–50 fold more potent than pacidamycin 4 on an MIC basis |
| Conditions | Broth microdilution assay; pacidamycin 4 data from PAO1 and ATCC 15442 strains; mureidomycin A data aggregated across multiple Pseudomonas strains in review |
Why This Matters
Researchers selecting between pacidamycin 4 and mureidomycin A must balance intrinsic antibacterial potency against downstream chemical diversification capability, as the alanine vs. methionine N-terminus dictates the accessible analogue space.
- [1] Mistry A, Warren MS, Cusick JK, et al. High-level pacidamycin resistance in Pseudomonas aeruginosa is mediated by an Opp oligopeptide permease encoded by the opp-fabI operon. Antimicrob Agents Chemother. 2013;57(11):5565-5571. doi:10.1128/AAC.01198-13 View Source
- [2] Bugg TDH, Kerr RV. Mechanism of action of nucleoside antibacterial natural product antibiotics. J Antibiot (Tokyo). 2019;72:865-876. doi:10.1038/s41429-019-0227-3 View Source
- [3] Cartmell C, Abou Fayad A, Lynch R, et al. SynBio-SynChem approaches to diversifying the pacidamycins through the exploitation of an observed Pictet-Spengler reaction. ChemBioChem. 2021;22(4):712-722. doi:10.1002/cbic.202000594 View Source
